molecular formula C21H23N3O2S B2956278 (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile CAS No. 885185-72-8

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile

Cat. No. B2956278
M. Wt: 381.49
InChI Key: ORIRMYYDWTYCRQ-LTGZKZEYSA-N
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Description

“(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile” is a complex organic compound. It contains a phenylpiperazine moiety, which is often found in pharmaceuticals and bioactive compounds.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3,4-dimethylphenylsulfonyl compound with a 4-phenylpiperazine derivative. The exact conditions and reagents would depend on the specific synthetic route chosen.



Molecular Structure Analysis

The molecule contains several functional groups, including a sulfonyl group, a piperazine ring, and a nitrile group. These groups could potentially participate in various chemical reactions.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The nitrile group could potentially undergo reactions such as hydrolysis or reduction, while the piperazine ring might participate in reactions with electrophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.


Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research by Vasin et al. (2015) on the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones in reactions with diphenyldiazomethane highlights the importance of sulfonyl-containing compounds in facilitating novel organic synthesis pathways. This study demonstrates the versatility of sulfonyl derivatives in organic chemistry, particularly in the formation of complex heterocyclic structures which are crucial in drug development and materials science (Vasin, V., Razin, V. V., Bezrukova, E., Korovin, D., Petrov, P. S., & Somov, N. V., 2015).

Material Science Applications

The study by Wang et al. (2006) on the preparation and characterization of novel charged polyacrylonitrile/PES-C blend membranes for ultrafiltration showcases the application of acrylonitrile derivatives in creating advanced filtration materials. These materials are significant for their potential use in water treatment, dialysis, and other separation processes, emphasizing the role of such compounds in developing new technologies for environmental and healthcare applications (Wang, M., Wu, L., Mo, J., & Gao, C., 2006).

Biological Activity and Pharmacological Potential

Shen et al. (2015) investigated sulfonyl acrylonitriles for their potential in inhibiting cancer metastasis, highlighting a different aspect of sulfonyl and acrylonitrile derivatives' applicability. Their research points towards the therapeutic potential of these compounds, specifically in targeting cancer cells and preventing their spread, which opens up new avenues for developing anti-cancer agents (Shen, Y., Zificsak, C. A., Shea, J., et al., 2015).

Advanced Material Development

Wang et al. (2015) explored poly(arylene ether sulfone)s with multiple quaternary ammonium groups for anion exchange membranes, demonstrating the use of sulfone derivatives in energy applications, particularly in fuel cells. This research underlines the importance of such chemical compounds in developing high-performance materials for energy conversion and storage, emphasizing their role in advancing sustainable energy technologies (Wang, C., Shen, B., Chang, X., et al., 2015).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Further research could involve synthesizing this compound and studying its properties and potential biological activity. This could provide valuable information about its potential uses.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For detailed and accurate information, experimental studies and peer-reviewed research would be necessary.


properties

IUPAC Name

(E)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-17-8-9-20(14-18(17)2)27(25,26)21(15-22)16-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14,16H,10-13H2,1-2H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIRMYYDWTYCRQ-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile

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